molecular formula C20H23N3O6S B3932764 3,4,5-triethoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide

3,4,5-triethoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide

Cat. No. B3932764
M. Wt: 433.5 g/mol
InChI Key: GLHSBCGHCSJOPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-triethoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide is a chemical compound that has been of interest to researchers in various fields due to its potential applications.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide involves its ability to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it has been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects
Studies have shown that 3,4,5-triethoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide can induce apoptosis (programmed cell death) in cancer cells, leading to a reduction in tumor growth. It has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 3,4,5-triethoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide in lab experiments is its potential as a novel anti-cancer agent. However, one limitation is the lack of information on its toxicity and potential side effects, which may limit its use in clinical trials.

Future Directions

There are several future directions for research on 3,4,5-triethoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide. One direction is to further investigate its potential as an anti-cancer agent and its mechanism of action. Additionally, more studies are needed to understand its potential as an anti-inflammatory agent and its effects on the immune system. Further research is also needed to determine its toxicity and potential side effects, which will be important for its use in clinical trials.
Conclusion
In conclusion, 3,4,5-triethoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide is a chemical compound that has potential applications in various fields of research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its use in clinical trials.

Scientific Research Applications

3,4,5-triethoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide has been studied for its potential applications in various fields of research. In medicinal chemistry, it has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. In addition, it has also been studied for its potential use as an anti-inflammatory agent.

properties

IUPAC Name

3,4,5-triethoxy-N-[(2-nitrophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O6S/c1-4-27-16-11-13(12-17(28-5-2)18(16)29-6-3)19(24)22-20(30)21-14-9-7-8-10-15(14)23(25)26/h7-12H,4-6H2,1-3H3,(H2,21,22,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLHSBCGHCSJOPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(=S)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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